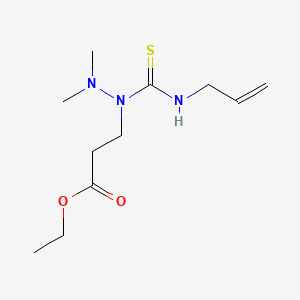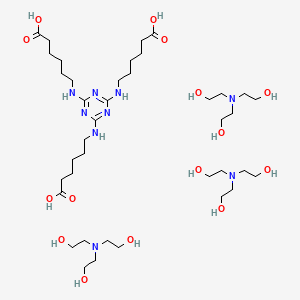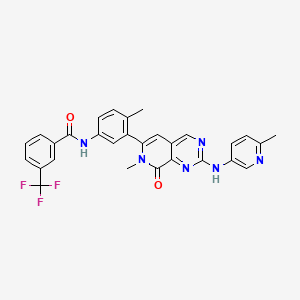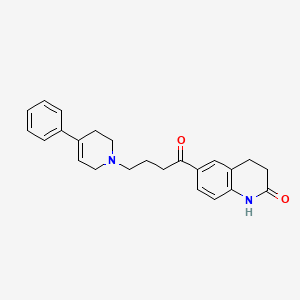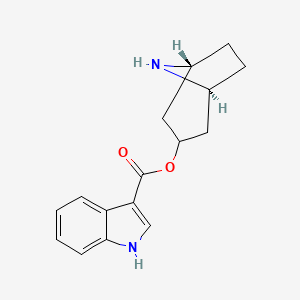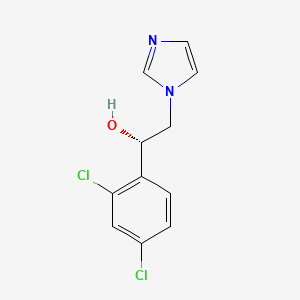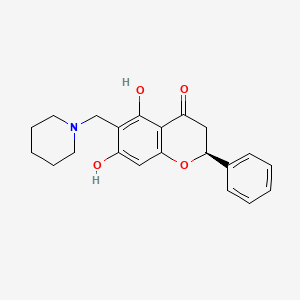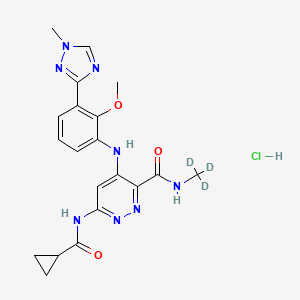
Deucravacitinib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deucravacitinib hydrochloride is a novel oral selective tyrosine kinase 2 (TYK2) inhibitor. It is primarily used for the treatment of moderate-to-severe plaque psoriasis. Unlike other Janus kinase inhibitors, this compound binds to the regulatory domain of TYK2 with high selectivity, which may lead to an improved safety profile . It was first approved by the FDA in September 2022 and has since been approved in other regions, including Canada and the European Union .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of deucravacitinib hydrochloride involves multiple synthetic steps. One of the key steps includes the formation of a crystal form of the compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Deucravacitinib hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Deucravacitinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study TYK2 inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune diseases.
Medicine: Primarily used for the treatment of moderate-to-severe plaque psoriasis. .
Industry: Utilized in the development of new therapeutic agents targeting TYK2 and related pathways
Mechanism of Action
Deucravacitinib hydrochloride exerts its effects by selectively inhibiting TYK2. TYK2 is involved in the intracellular signaling initiated by cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By binding to the regulatory domain of TYK2, this compound disrupts these signaling pathways, leading to a reduction in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A Janus kinase inhibitor that targets JAK1 and JAK3.
Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor.
Uniqueness
Deucravacitinib hydrochloride is unique in its high selectivity for TYK2 compared to other Janus kinase inhibitors. This selectivity may result in a better safety profile and fewer adverse effects, making it a promising therapeutic agent for immune-mediated diseases .
Properties
CAS No. |
1609392-28-0 |
|---|---|
Molecular Formula |
C20H23ClN8O3 |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N8O3.ClH/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18;/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29);1H/i1D3; |
InChI Key |
LILQGPVDQZORJG-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


